molecular formula C11H9BrN6 B258170 (5Z)-1-(4-bromophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole

(5Z)-1-(4-bromophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole

Cat. No. B258170
M. Wt: 305.13 g/mol
InChI Key: BYCRBJDWCSCHHP-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-1-(4-bromophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole is a novel tetrazole derivative that has garnered significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. This compound has shown promising results in various scientific studies, making it a subject of interest for researchers worldwide.

Mechanism of Action

The mechanism of action of (5Z)-1-(4-bromophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole involves the binding of the compound to the active site of hCA enzymes. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, which is essential for various physiological processes. The inhibition of hCA enzymes leads to a decrease in the production of bicarbonate, which can have therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (5Z)-1-(4-bromophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole are primarily linked to its inhibition of hCA enzymes. The inhibition of these enzymes can lead to a decrease in the production of bicarbonate, which can affect various physiological processes. For example, the inhibition of hCA enzymes has been linked to the treatment of glaucoma by reducing intraocular pressure. It has also been linked to the treatment of epilepsy by reducing the production of bicarbonate, which can lead to a decrease in neuronal excitability.

Advantages and Limitations for Lab Experiments

The advantages of using (5Z)-1-(4-bromophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole in lab experiments include its ability to inhibit the activity of hCA enzymes, which can have therapeutic effects. The compound is relatively easy to synthesize and can be obtained in good yields. However, the limitations of using this compound in lab experiments include its potential toxicity and limited solubility in water. These limitations need to be addressed to ensure the safe and effective use of (5Z)-1-(4-bromophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole in drug discovery.

Future Directions

There are several future directions for the use of (5Z)-1-(4-bromophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole in drug discovery. One direction is the development of more potent and selective hCA inhibitors based on the structure of this compound. Another direction is the investigation of the therapeutic potential of (5Z)-1-(4-bromophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole in various diseases, including cancer. Additionally, the use of this compound as a tool for studying the role of hCA enzymes in various physiological processes can provide valuable insights into the development of new therapeutics.

Synthesis Methods

The synthesis of (5Z)-1-(4-bromophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole involves the reaction of 4-bromoacetophenone, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, and sodium azide in the presence of copper sulfate pentahydrate and sodium ascorbate. The reaction takes place in dimethyl sulfoxide (DMSO) at 100°C for 24 hours. The resulting product is then purified by column chromatography to obtain pure (5Z)-1-(4-bromophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole.

Scientific Research Applications

(5Z)-1-(4-bromophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole has shown potential applications in drug discovery due to its ability to inhibit the activity of certain enzymes. It has been found to inhibit the activity of human carbonic anhydrase (hCA) isoforms I, II, IX, and XII, which are involved in various physiological processes. The inhibition of hCA enzymes has been linked to the treatment of various diseases, including glaucoma, epilepsy, and cancer.

properties

Product Name

(5Z)-1-(4-bromophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole

Molecular Formula

C11H9BrN6

Molecular Weight

305.13 g/mol

IUPAC Name

(5Z)-1-(4-bromophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole

InChI

InChI=1S/C11H9BrN6/c1-7-10(6-13-14-7)11-15-16-17-18(11)9-4-2-8(12)3-5-9/h2-6H,1H3,(H,15,17)/b11-10+

InChI Key

BYCRBJDWCSCHHP-ZHACJKMWSA-N

Isomeric SMILES

CC\1=NN=C/C1=C\2/N=NNN2C3=CC=C(C=C3)Br

SMILES

CC1=NN=CC1=C2N=NNN2C3=CC=C(C=C3)Br

Canonical SMILES

CC1=NN=CC1=C2N=NNN2C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.